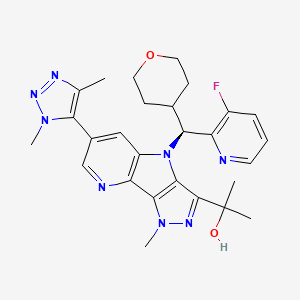

BET bromodomain inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31FN8O2 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[10-(3,5-dimethyltriazol-4-yl)-7-[(S)-(3-fluoro-2-pyridinyl)-(oxan-4-yl)methyl]-3-methyl-3,4,7,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-5-yl]propan-2-ol |

InChI |

InChI=1S/C27H31FN8O2/c1-15-22(35(5)33-31-15)17-13-19-21(30-14-17)24-25(26(27(2,3)37)32-34(24)4)36(19)23(16-8-11-38-12-9-16)20-18(28)7-6-10-29-20/h6-7,10,13-14,16,23,37H,8-9,11-12H2,1-5H3/t23-/m0/s1 |

InChI Key |

AOABNCJLYRKHNM-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |

Canonical SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BET Bromodomain Inhibitors in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as critical regulators of gene expression in cancer. These epigenetic "readers" recognize acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers to drive the expression of key oncogenes. Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant therapeutic promise across a range of hematological malignancies and solid tumors. This technical guide provides an in-depth exploration of the mechanism of action of BET bromodomain inhibitors, with a focus on their role as anti-cancer agents.

Core Mechanism: Competitive Inhibition of BRD4

BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[1][2][3] This action displaces BRD4 from chromatin, preventing its interaction with acetylated histones and transcription factors.[2][4] The therapeutic effect of BET inhibitors is primarily attributed to the inhibition of BRD4, a key member of the BET family that plays a crucial role in transcriptional activation.

A critical aspect of the anti-cancer activity of BET inhibitors lies in their preferential impact on super-enhancers.[5][6] Super-enhancers are large clusters of enhancers that drive high-level expression of genes essential for cell identity and, in cancer, oncogenes.[5][7] BRD4 is found to be heavily enriched at these super-enhancers.[5] By displacing BRD4, BET inhibitors lead to a disproportionate downregulation of super-enhancer-driven oncogenes, most notably MYC.[5][6]

Signaling Pathway of BET Bromodomain Inhibitor Action

Caption: Mechanism of BET inhibitor-mediated transcriptional suppression.

Key Downstream Targets and Cellular Consequences

The displacement of BRD4 from super-enhancers leads to the downregulation of a specific set of genes critical for cancer cell proliferation and survival.

MYC Oncogene Suppression

A primary and well-documented consequence of BET inhibition is the profound suppression of the MYC oncogene family (c-MYC, N-MYC, L-MYC).[2][4][8][9][10] MYC is a master transcription factor that drives cell growth, proliferation, and metabolism. BET inhibitors effectively reduce MYC transcription, leading to a cascade of anti-proliferative effects.[11]

BCL2 Family Modulation and Induction of Apoptosis

BET inhibitors also modulate the expression of BCL2 family proteins, key regulators of apoptosis.[9][12] Treatment with BET inhibitors has been shown to downregulate the anti-apoptotic protein BCL2, while upregulating pro-apoptotic proteins like BIM.[13][14] This shift in the balance of BCL2 family members lowers the threshold for apoptosis, leading to programmed cell death in cancer cells.[10][15]

Cell Cycle Arrest

By downregulating MYC and its target genes, which are essential for cell cycle progression, BET inhibitors induce a robust cell cycle arrest, primarily at the G1 phase.[16][17][18] This cytostatic effect contributes significantly to the overall anti-tumor activity of these compounds.

Quantitative Data on BET Inhibitor Activity

The potency of BET inhibitors varies across different cancer types and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several prominent BET inhibitors.

Table 1: IC50 Values of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | < 500 |

| Various Lung Cancer Lines | Lung Adenocarcinoma | 420 - 4190 |

| MCF7 | Luminal Breast Cancer | ~180 |

| T47D | Luminal Breast Cancer | ~250 |

| Rh4, Rh41 | Rhabdomyosarcoma | < 1000 |

| EWS cell lines | Ewing Sarcoma | Variable (< 1000 to >10000) |

Data compiled from multiple sources.[3][19][20][21]

Table 2: IC50 Values of OTX-015 (Birabresib) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Leukemia Cell Lines (various) | Acute Leukemia | 92 - 112 |

| CAKI-1 | Renal Carcinoma | 94.6 |

| Daoy | Medulloblastoma | 160 |

| Prostate Cancer Cell Lines (AR-positive and negative) | Prostate Cancer | Variable |

Data compiled from multiple sources.[2][9][16]

Table 3: IC50 Values of I-BET726 (GSK1324726A) in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | gIC50 (nM) |

| Kelly | Amplified | ~50 |

| BE(2)-C | Amplified | ~60 |

| SK-N-AS | Not Amplified | ~75 |

| CHP-212 | Amplified | ~100 |

gIC50 represents the concentration for 50% growth inhibition.[7][8][12][22][23]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4

This protocol is essential for identifying the genomic binding sites of BRD4 and assessing the impact of BET inhibitors on its chromatin occupancy.

1. Cell Fixation and Chromatin Preparation:

-

Culture cells to ~80-90% confluency.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells and isolate nuclei.

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody (e.g., Bethyl Laboratories, A301-985A100).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

3. Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with proteinase K.

4. DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).

5. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align reads to the reference genome and perform peak calling to identify BRD4 binding sites.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. m.youtube.com [m.youtube.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]

- 19. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. I-BET726 - Labchem Catalog [labchem.com.my]

The Role of BRD4 in Transcriptional Regulation and Disease: A Technical Guide

Abstract

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and transcriptional co-regulator belonging to the Bromodomain and Extra-Terminal (BET) domain family. Through its tandem bromodomains, BRD4 recognizes and binds to acetylated lysine residues on histone tails, acting as a scaffold to recruit essential transcriptional machinery to promoters and enhancers. Its fundamental role in releasing paused RNA Polymerase II, facilitated by its interaction with the P-TEFb complex, positions it as a master regulator of gene expression. BRD4 is particularly enriched at super-enhancers, driving high-level expression of genes critical for cell identity and lineage, including numerous oncogenes. Consequently, deregulation of BRD4 is a key factor in the pathogenesis of various diseases, most notably cancer, where it promotes oncogene expression such as MYC.[1][2] It is also deeply implicated in inflammatory processes through its co-activation of NF-κB and plays a dual role in cardiac hypertrophy.[3][4] This central involvement in disease has made BRD4 a prominent therapeutic target, leading to the development of small molecule BET inhibitors that have shown significant promise in clinical trials. This guide provides a detailed examination of BRD4's molecular functions, its role in disease, and the key experimental methodologies used to investigate its activity.

Introduction to BRD4

BRD4 is a member of the BET family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[5] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[6] BRD4 acts as a critical chromatin reader, linking histone acetylation marks to the transcriptional machinery.[7]

Its unique ability to remain associated with condensed chromosomes during mitosis allows it to function as an epigenetic "bookmark," ensuring the faithful transmission of transcriptional memory to daughter cells.[8][9] This function is crucial for maintaining cell identity and rapidly reactivating gene expression programs following cell division.[10]

BRD4 in Transcriptional Regulation

BRD4's primary role is to translate epigenetic acetylation marks into active gene transcription. It achieves this through several coordinated mechanisms.

The "Reader" of Acetylated Chromatin

The tandem bromodomains of BRD4 specifically recognize and bind to acetylated lysine residues on the N-terminal tails of histones H3 and H4.[2] This interaction tethers BRD4 to active chromatin regions, such as promoters and enhancers, where it serves as a platform for assembling the transcriptional apparatus.[1]

Mechanism of Transcriptional Activation: P-TEFb Recruitment and Pol II Pause Release

A rate-limiting step in the transcription of many genes is the release of promoter-proximally paused RNA Polymerase II (Pol II).[2] BRD4 is a key factor in overcoming this pause. After binding to chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[5][11] CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II at serine 2, as well as negative elongation factors, which triggers the transition from paused Pol II to a productive, elongating state.[2][5]

Role at Super-Enhancers

Super-enhancers (SEs) are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4, and drive robust expression of genes that define cell identity.[12] In cancer, SEs are often formed at key oncogenes, leading to their aberrant overexpression. BRD4 is a critical component of SEs; it helps recruit the Mediator complex and facilitates the formation of chromatin loops that connect the SE to the target gene's promoter.[13] The high dependency of these oncogenic SEs on BRD4 makes them particularly sensitive to BET inhibitors.[12]

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 blockage alleviates pathological cardiac hypertrophy through the suppression of fibrosis and inflammation via reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]

- 5. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. Two faces of BRD4: Mitotic bookmark and transcriptional lynchpin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study shows how “bookmarking” genes before cell division accelerates their subsequent reactivation | Cold Spring Harbor Laboratory [cshl.edu]

- 10. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to BRD4: Structure, Function, and Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and transcriptional co-activator belonging to the Bromodomain and Extraterminal (BET) family of proteins. It plays a critical role in orchestrating gene expression by recognizing acetylated histones, remodeling chromatin architecture, and recruiting essential components of the transcriptional machinery. BRD4's functions are integral to numerous cellular processes, including cell cycle progression, differentiation, and DNA damage response.[1][2] Consequently, its dysregulation is implicated in the pathogenesis of various diseases, most notably cancer and inflammatory conditions, making it a prominent target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of BRD4's molecular structure, its multifaceted functions in chromatin remodeling and transcription, key signaling pathways, and the experimental methodologies used to investigate its biological roles.

The Molecular Architecture of BRD4

BRD4 is a large protein (1362 amino acids in the long human isoform) characterized by a modular domain structure that dictates its diverse functions.[5] Alternative splicing gives rise to different isoforms, with the long (A) and short (C) forms being the most studied.[5][6] The key functional domains are detailed below.

N-Terminal Bromodomains (BD1 and BD2)

The hallmark of all BET family proteins is the presence of two tandem N-terminal bromodomains, BD1 and BD2.[7] These domains are structurally conserved, each forming a left-handed α-helical bundle composed of four α-helices (αZ, αA, αB, αC) connected by two loops (ZA and BC).[8] This structure creates a deep, hydrophobic pocket that specifically recognizes and binds to ε-N-acetylated lysine (KAc) residues on histone tails, particularly on histones H3 and H4.[8][9][10] This interaction anchors BRD4 to specific chromatin regions, allowing it to "read" the epigenetic landscape.[2] While highly homologous, BD1 and BD2 exhibit different binding specificities for various acetylated lysine patterns, suggesting distinct functional roles.[11]

Extraterminal (ET) Domain

Located centrally, the ET domain is a conserved motif that defines the BET family.[8] Its structure consists of three α-helices and a distinct loop region.[12][13] The primary function of the ET domain is to serve as a platform for protein-protein interactions, mediating the assembly of larger regulatory complexes.[5][14] It has been shown to interact with a variety of cellular and viral proteins, including chromatin modifiers and transcription factors.[14][15]

C-Terminal Domain (CTD)

The long isoform of BRD4 possesses a unique C-Terminal Domain (CTD), which is absent in the shorter isoforms and other BET family members.[5][14] This domain is crucial for transcriptional activation.[7] A key region within the CTD, often called the P-TEFb Interacting Domain (PID), is responsible for recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[14][16] This interaction is fundamental to BRD4's role in stimulating transcriptional elongation. The CTD is also implicated in maintaining higher-order chromatin structure.[5][17]

Other Motifs

BRD4 also contains several other motifs, including a Basic Residue-Enriched Interaction Domain (BID) and a Serine/Glutamate/Aspartate-rich (SEED) region, which contribute to its protein-protein interactions and overall function.[5][18]

| Domain / Motif | Approximate Amino Acid Boundaries (Human BRD4) | Primary Function |

| Bromodomain 1 (BD1) | 58-169 | Binds acetylated lysine residues on histones and non-histone proteins.[18] |

| Bromodomain 2 (BD2) | 349-461 | Binds acetylated lysine residues; may have distinct targets from BD1.[18] |

| Basic Interaction Domain (BID) | 524-579 | Enriched in basic residues, mediates protein-protein interactions.[18] |

| Extraterminal Domain (ET) | 600-678 | A conserved protein-protein interaction module.[5][18] |

| SEED Domain | 695-720 | Rich in Serine, Glutamic acid, and Aspartic acid residues.[5] |

| P-TEFb Interacting Domain (PID) | 1209-1362 | Recruits the P-TEFb complex for transcriptional elongation.[16][18] |

| C-Terminal Motif (CTM) | 1325-1362 | A conserved motif within the CTD involved in protein interactions.[5][18] |

BRD4's Core Function: A Master Regulator of Chromatin and Transcription

BRD4 integrates chromatin structure with gene expression through a multi-step process involving epigenetic reading, chromatin remodeling, and transcriptional machinery recruitment.

Epigenetic Reading and Chromatin Targeting

The process begins with the BD1 and BD2 domains recognizing and binding to acetylated lysines on histone tails.[9] This targeting anchors BRD4 to active promoters and enhancers, which are typically rich in such histone marks.[19] By associating with these regions, BRD4 acts as a critical scaffold, setting the stage for subsequent regulatory events.[5]

Chromatin Remodeling and Nucleosome Eviction

BRD4 is not merely a passive scaffold; it actively participates in chromatin remodeling. Full-length BRD4 possesses intrinsic histone acetyltransferase (HAT) activity, allowing it to further acetylate histones.[5][19] This activity, particularly the acetylation of H3K122 within the histone globular domain, destabilizes nucleosomes, leading to their eviction from chromatin.[5] The result is a decondensed, "open" chromatin architecture around target gene promoters, which enhances the accessibility of the DNA to the transcriptional machinery.[5][19]

Recruitment of P-TEFb and Transcriptional Elongation

A key function of BRD4 is the activation of transcriptional elongation. After RNA Polymerase II (Pol II) initiates transcription, it often pauses a short distance downstream from the transcription start site. To transition into a productive elongation phase, the C-terminal domain of Pol II must be phosphorylated at the Serine 2 position (Ser2). BRD4 facilitates this by recruiting the P-TEFb complex (composed of CDK9 and Cyclin T1) to the promoter via its CTD.[20][21][22] Once recruited, the CDK9 kinase of P-TEFb phosphorylates Pol II at Ser2, releasing it from the paused state and enabling robust transcriptional elongation to proceed.[20][21]

BRD4 in Cellular Signaling

BRD4 function is integrated with major cellular signaling pathways, influencing processes from inflammation to cell dissemination.

NF-κB Signaling

BRD4 interacts with the RelA subunit of the NF-κB complex. This interaction, mediated by the second bromodomain (BD2) binding to acetylated RelA, is crucial for the transcriptional activation of a subset of NF-κB target genes, particularly those involved in inflammatory responses.[5]

Jagged1/Notch1 Signaling

In triple-negative breast cancer, BRD4 has been shown to directly regulate the expression of Jagged1 (JAG1), a key ligand for the Notch1 receptor.[23][24] By controlling JAG1 levels, BRD4 modulates Notch signaling activity, which in turn promotes cancer cell migration and invasion. This pathway links the epigenetic regulation by BRD4 to the control of cancer dissemination.[23][24]

Quantitative Data

Binding Affinities of BRD4 Bromodomains

The binding affinity of BRD4 bromodomains to acetylated histone peptides has been quantified using various biophysical techniques. These values are critical for understanding binding specificity and for the development of targeted inhibitors.

| Bromodomain | Histone Peptide Ligand | Dissociation Constant (Kd) | Technique |

| BRD4-BD1 | H4K5acK8acK12acK16ac | ~230 nM | Isothermal Titration Calorimetry (ITC) |

| BRD4-BD1 | H3K14ac | ~1.7 µM | ITC |

| BRD4-BD2 | H4K5acK8ac | ~500 nM | ITC |

| BRD4-BD2 | H3K14ac | ~2.5 µM | ITC |

(Note: Kd values are approximate and can vary based on experimental conditions and specific peptide sequences used.)

Potency of Representative BET Inhibitors

The development of small molecule inhibitors targeting the BRD4 bromodomains has been a major focus of drug discovery. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 against BRD4(BD1) | Notes |

| JQ1 | Pan-BET inhibitor | ~77 nM | A widely used thieno-triazolo-diazepine tool compound.[25] |

| OTX015 | Pan-BET inhibitor | ~19 nM | Advanced to clinical trials for various cancers. |

| I-BET762 | Pan-BET inhibitor | ~35 nM | Investigated for hematological malignancies. |

| BI2536 | PLK1 / BET inhibitor | 25 nM | Originally a PLK1 inhibitor, found to potently inhibit BETs.[26] |

| TG101209 | JAK2 / BET inhibitor | 130 nM | A dual JAK2 and BET inhibitor.[26] |

Key Experimental Protocols

Investigating BRD4 function requires a combination of molecular biology, biochemistry, and genomics techniques. Below are outlines for essential experimental protocols.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of BRD4 on chromatin.

Detailed Methodology:

-

Cell Cross-linking: Treat cells (e.g., 1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with a ChIP-grade anti-BRD4 antibody. As a negative control, use a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA (including end-repair, A-tailing, and adapter ligation). Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of BRD4 enrichment compared to the input or IgG control.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with BRD4 within the cell.

Detailed Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysate with an anti-BRD4 antibody (or an IgG control) for 4 hours to overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the BRD4-containing protein complexes.

-

Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Analyze the interacting partners by Western blotting with an antibody against the suspected interacting protein or by mass spectrometry for unbiased discovery of novel partners.

Conclusion

BRD4 stands out as a master regulator at the interface of chromatin biology and transcriptional control. Its well-defined modular structure, including the acetyl-lysine binding bromodomains and the P-TEFb-recruiting C-terminal domain, enables it to translate epigenetic marks into active gene expression programs.[5][8][16] Through its intrinsic HAT activity and scaffolding function, BRD4 directly remodels local chromatin structure to facilitate transcription.[5][19] The central role of BRD4 in driving the expression of key oncogenes and inflammatory genes has cemented its status as a high-value therapeutic target.[10] Continued research into its structure, function, and regulation, utilizing the methodologies described herein, will undoubtedly fuel the development of next-generation therapies for a host of human diseases.

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 - Wikipedia [en.wikipedia.org]

- 8. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Solution structure of the extraterminal domain of the bromodomain-containing protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solution structure of the extraterminal domain of the bromodomain-containing protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Brd4 Extraterminal Domain Confers Transcription Activation Independent of pTEFb by Recruiting Multiple Proteins, Including NSD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Small molecule inhibitors targeting BRD4 bromodomains

An In-depth Technical Guide to Small Molecule Inhibitors Targeting BRD4 Bromodomains

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and inflammatory diseases. As an epigenetic "reader," BRD4 plays a pivotal role in regulating the transcription of key oncogenes, such as MYC. Small molecule inhibitors that target the bromodomains of BRD4 disrupt its function, leading to potent anti-proliferative effects. This technical guide provides a comprehensive overview of the mechanism of action, key signaling pathways, prominent inhibitors, and the experimental protocols used to characterize these molecules. All quantitative data is presented in structured tables for comparative analysis, and core concepts are visualized through detailed diagrams.

Introduction to BRD4

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins act as epigenetic readers by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2] This interaction is mediated by two tandem bromodomains, BD1 and BD2, located at the N-terminus. By binding to acetylated chromatin, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating transcription.[3] Dysregulation of BRD4 function has been implicated in numerous cancers, where it often drives the expression of essential oncogenes and pro-survival factors.[4]

Mechanism of Action of BRD4 Inhibitors

Small molecule BRD4 inhibitors are designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains.[5][6] By occupying this pocket, the inhibitors prevent BRD4 from docking onto acetylated histones at gene promoters and super-enhancers. This displacement from chromatin leads to the downregulation of BRD4 target genes. A primary consequence of BRD4 inhibition is the profound suppression of the MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism.[7] The disruption of this critical transcriptional program induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[8]

Figure 1. Mechanism of BRD4 Inhibition.

Key Signaling Pathways Involving BRD4

The BRD4-MYC Axis

The transcriptional regulation of the MYC oncogene is a canonical pathway affected by BRD4 inhibition. BRD4 is highly enriched at super-enhancer regions that drive high-level expression of MYC in many cancer types. By displacing BRD4 from these super-enhancers, BET inhibitors cause a rapid and robust downregulation of MYC transcription, which is a primary driver of their anti-cancer effects.[7][9]

Figure 2. The BRD4-MYC Signaling Axis.

The BRD4/Jagged1/Notch1 Pathway

In certain cancers, such as triple-negative breast cancer, BRD4 has been shown to regulate cell migration and invasion through the Jagged1 (JAG1)/Notch1 signaling pathway. BRD4 directly binds to the JAG1 promoter to stimulate its expression. The resulting Jagged1 ligand then activates Notch1 signaling in neighboring cells, promoting cancer dissemination. Inhibition of BRD4 disrupts this cascade, impeding cancer cell migration and invasion.[10]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of BRD4 in Epigenetic Regulation: A Technical Guide to its Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic regulator and a promising therapeutic target in a multitude of diseases, most notably cancer and inflammatory conditions. BRD4 functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is fundamental to its role in chromatin remodeling and the regulation of gene expression. Through its distinct protein domains, BRD4 acts as a scaffold, recruiting key transcriptional machinery to promoters and super-enhancers, thereby driving the expression of genes crucial for cell cycle progression, proliferation, and inflammation, including the notorious oncogene MYC. The development of small molecule inhibitors targeting the bromodomains of BRD4 has provided powerful tools to probe its function and has shown significant therapeutic potential, with several compounds advancing into clinical trials. This technical guide provides an in-depth overview of the core biology of BRD4, its mechanism of action, its role in disease, and the current landscape of its inhibitors, supplemented with detailed experimental protocols and visual aids to facilitate a comprehensive understanding for research and drug development professionals.

BRD4: Structure and Function

BRD4 is a multi-domain protein essential for the regulation of gene transcription. Its structure is key to its function as an epigenetic reader and transcriptional co-activator.

Key Protein Domains

BRD4 is characterized by the presence of several conserved domains:

-

Two N-terminal Bromodomains (BD1 and BD2): These domains are responsible for recognizing and binding to acetylated lysine residues on histones (primarily H3 and H4) and other proteins.[1][2] This interaction tethers BRD4 to chromatin at active promoters and enhancers. While both bromodomains bind acetylated lysines, they exhibit different binding specificities and may have non-redundant functions.

-

Extra-Terminal (ET) Domain: This domain is located C-terminal to the bromodomains and functions as a protein-protein interaction module.[2][3] The ET domain has been shown to recruit various chromatin-modifying enzymes and transcription factors, contributing to a pTEFb-independent transcriptional activation function.[3]

-

C-Terminal Motif (CTM) / P-TEFb-Interacting Domain (PID): The C-terminal region of BRD4 is crucial for its interaction with the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] This interaction is vital for the release of paused RNA Polymerase II and the promotion of productive transcriptional elongation.

// Annotations node [shape=plaintext, fontcolor="#5F6368", fontsize=9]; BD1_label [label="Binds acetylated lysines"]; BD2_label [label="Binds acetylated lysines"]; ET_label [label="Protein-protein interactions"]; CTM_label [label="Interacts with P-TEFb"];

edge [style=dashed, arrowhead=none, color="#5F6368"]; BRD4:BD1 -> BD1_label; BRD4:BD2 -> BD2_label; BRD4:ET -> ET_label; BRD4:CTM -> CTM_label; } caption: "Schematic of BRD4 Protein Domains"

Mechanism of Transcriptional Regulation

BRD4 plays a central role in orchestrating gene expression through a multi-step process:

-

Chromatin Binding: Through its bromodomains, BRD4 binds to acetylated histones at the promoter and enhancer regions of target genes.[5][6]

-

Recruitment of P-TEFb: BRD4, via its C-terminal domain, recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[7][8]

-

RNA Polymerase II Phosphorylation: The recruited P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 residues.[9][10]

-

Transcriptional Elongation: This phosphorylation event releases RNA Pol II from a paused state, allowing for productive transcriptional elongation and the synthesis of messenger RNA (mRNA).[9]

BRD4 is particularly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, such as MYC.[11]

BRD4 in Disease: A Focus on Cancer and Inflammation

The aberrant activity of BRD4 has been implicated in a wide range of diseases, making it a compelling therapeutic target.

Cancer

BRD4 is overexpressed or functionally dysregulated in numerous cancers, where it drives the transcription of oncogenes and pro-proliferative genes.[12][13]

-

Hematological Malignancies: BRD4 is a key dependency in acute myeloid leukemia (AML), multiple myeloma, and lymphoma, largely through its regulation of MYC.[5][14]

-

Solid Tumors:

-

NUT Midline Carcinoma: This rare and aggressive cancer is defined by a chromosomal translocation that fuses the BRD4 gene to the NUT gene, creating a BRD4-NUT oncoprotein.[14][15]

-

Breast Cancer: BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is critical for the dissemination of triple-negative breast cancer.[2]

-

Prostate Cancer: BRD4 inhibition has been shown to reduce MYC expression and tumor growth in prostate cancer models.[16]

-

Glioblastoma and Glioma: BRD4 is implicated in the proliferation of glioma cells, and its knockdown can induce apoptosis.[17]

-

Inflammation

BRD4 also plays a crucial role in the inflammatory response by co-activating NF-κB, a master regulator of inflammatory gene expression. BRD4 binds to acetylated RelA, a subunit of NF-κB, and enhances the transcription of pro-inflammatory cytokines and chemokines.[5][7][18] This function makes BRD4 a potential target for treating inflammatory and autoimmune diseases.[5][13]

BRD4 Inhibitors: Mechanism and Quantitative Data

The discovery of small molecule inhibitors of the BET family, often referred to as BET inhibitors or BRD4 inhibitors, has revolutionized the study of BRD4 and opened new avenues for therapy.

Mechanism of Action

BRD4 inhibitors are typically small molecules that are structurally similar to acetylated lysine. They act by competitively binding to the hydrophobic pocket of the bromodomains of BRD4 and other BET family members.[5] This competitive binding displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of target gene expression, most notably MYC.[11][14]

Quantitative Data on BRD4 Inhibitors

The potency of BRD4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and their dissociation constant (Kd), which reflects binding affinity. Below is a summary of quantitative data for some of the most well-characterized BRD4 inhibitors.

| Inhibitor | Target(s) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Kd (BRD4 BD1) | Cell Growth Inhibition (IC50) | Reference(s) |

| (+)-JQ1 | Pan-BET | 77 nM | 33 nM | 50 nM | Varies by cell line | [19][20][21] |

| I-BET762 (Molibresib) | Pan-BET | ~35 nM (cell-free) | ~35 nM (cell-free) | 50.5 - 61.3 nM | 0.46 µM (MDA-MB-231) | [9][12][22] |

| OTX015 (Birabresib) | Pan-BET | - | - | - | Varies by cell line | [23][24] |

| CPI-0610 (Pelabresib) | Pan-BET | 39 nM | - | - | 0.18 µM (MYC EC50) | [17] |

| ABBV-744 | BDII selective | - | 4-18 nM | - | Varies by cell line | [17] |

| dBET1 | BRD4 (PROTAC) | - | - | - | 430 nM (EC50) | [17] |

| ARV-771 | BRD4 (PROTAC) | - | - | 9.6 nM | Varies by cell line | [17] |

Note: IC50 and Kd values can vary depending on the assay conditions. This table provides representative values.

Clinical Landscape

Several BET inhibitors have entered clinical trials for a variety of cancers, both as monotherapies and in combination with other agents.[23][24][25] While early trials have shown promise, particularly in hematological malignancies and NUT midline carcinoma, dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues have posed challenges.[15][22][25] Ongoing research is focused on developing more selective inhibitors (e.g., targeting a single bromodomain or a specific BET family member) and novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of BRD4 rather than just inhibiting it.[17]

Key Signaling Pathways Involving BRD4

BRD4 is a central node in several critical signaling pathways that regulate cell growth, survival, and inflammation.

BRD4 and P-TEFb in Transcriptional Elongation

This is the canonical pathway through which BRD4 activates transcription.

// Inhibitor BRD4_Inhibitor [label="BET Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BRD4_Inhibitor -> BRD4 [label=" Blocks Binding", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } caption: "BRD4-P-TEFb Transcriptional Elongation Pathway"

BRD4 and NF-κB in Inflammation

BRD4 acts as a co-activator for the NF-κB pathway, amplifying the inflammatory response.

// Inhibitor BRD4_Inhibitor [label="BET Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BRD4_Inhibitor -> BRD4 [label=" Blocks Recruitment", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } caption: "BRD4-NF-κB Inflammatory Signaling Pathway"

The Interplay between BRD4 and c-MYC

BRD4 and c-MYC are intricately linked in a complex regulatory loop that is central to cancer biology.

// Inhibitor BRD4_Inhibitor [label="BET Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BRD4_Inhibitor -> BRD4 [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } caption: "BRD4-c-MYC Regulatory Loop"

Experimental Protocols for BRD4 Research

Studying the function of BRD4 and the effects of its inhibitors requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where BRD4 is bound.

Detailed Methodology:

-

Cell Crosslinking: Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a specific anti-BRD4 antibody. Use a non-specific IgG as a control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an input control sample. Sequence the libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of BRD4 enrichment.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of BRD4 inhibition or knockdown on the expression of target genes (e.g., MYC).

Detailed Methodology:

-

Cell Treatment: Treat cells with a BRD4 inhibitor (e.g., JQ1) or a vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction containing the cDNA, gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Quantify the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Viability/Proliferation Assay (MTT/MTS)

These colorimetric assays are used to determine the effect of BRD4 inhibitors on cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of the BRD4 inhibitor. Include a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well.[26][27][28]

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[26][28]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

BRD4 has been firmly established as a master regulator of transcription with profound implications for human health and disease. The intricate mechanisms by which it reads the epigenetic landscape and orchestrates gene expression programs have made it a focal point of intense research. The development of BRD4 inhibitors has not only provided invaluable tools for dissecting its biological functions but also represents a promising therapeutic strategy for a range of cancers and inflammatory disorders.

Future research will likely focus on several key areas:

-

Developing more selective inhibitors: Designing inhibitors that can distinguish between the two bromodomains of BRD4 or between different BET family members could lead to improved efficacy and reduced off-target effects.

-

Exploring novel therapeutic modalities: The use of PROTACs to induce BRD4 degradation is a promising approach that may overcome some of the limitations of traditional inhibitors.

-

Understanding resistance mechanisms: As with any targeted therapy, understanding and overcoming resistance to BRD4 inhibitors will be crucial for their long-term clinical success.

-

Expanding therapeutic applications: The role of BRD4 in other diseases, such as cardiovascular and neurological disorders, is an active area of investigation that may broaden the therapeutic potential of targeting this epigenetic reader.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Brd4 Extraterminal Domain Confers Transcription Activation Independent of pTEFb by Recruiting Multiple Proteins, Including NSD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Binding Kinetics versus Affinities in BRD4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. I-BET 762 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. protocols.io [protocols.io]

- 28. broadpharm.com [broadpharm.com]

BRD4 as a Therapeutic Target in Hematological Malignancies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target in a variety of hematological malignancies. BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including MYC, BCL2, and various cell cycle regulators, by binding to acetylated histones at super-enhancers and promoters.[1][2][3][4] Its dysregulation is a hallmark of numerous blood cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of BRD4's function in hematological malignancies, the therapeutic rationale for its inhibition, and detailed methodologies for evaluating the efficacy of BRD4-targeting agents.

The Role of BRD4 in Hematological Malignancies

BRD4 is a transcriptional coactivator that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and enhancers.[4] This action facilitates the phosphorylation of RNA polymerase II, leading to transcriptional elongation and the expression of target genes. In hematological malignancies such as acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), multiple myeloma (MM), and various lymphomas, BRD4 is often overexpressed or its activity is aberrantly heightened.[5] This leads to the sustained expression of oncogenes that drive cancer cell proliferation, survival, and resistance to apoptosis.

Key Signaling Pathways Regulated by BRD4

BRD4 is a central node in several oncogenic signaling pathways. Its inhibition can simultaneously disrupt multiple cancer-promoting cascades.

-

MYC Oncogene Network: BRD4 is a master regulator of the MYC oncogene, which is a critical driver in many hematological cancers.[6] BRD4 binds to the super-enhancers of the MYC gene, promoting its robust transcription.[7] Inhibition of BRD4 leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis.[2][3][8]

-

NF-κB Signaling: The NF-κB pathway is constitutively active in many hematological malignancies and plays a crucial role in inflammation, cell survival, and proliferation. BRD4 interacts with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[3] BRD4 inhibitors can suppress NF-κB target gene expression, contributing to their anti-cancer effects.

-

PI3K/AKT/mTOR Pathway: There is evidence of crosstalk between BRD4 and the PI3K/AKT/mTOR pathway. Inhibition of BRD4 has been shown to suppress this pathway, which is critical for cell growth and survival.[9]

-

Notch1 Signaling: In T-cell acute lymphoblastic leukemia (T-ALL), BRD4 has been identified as a key regulator of the Notch1 signaling pathway, which is essential for leukemia-initiating cell (LIC) activity.[10]

Therapeutic Inhibition of BRD4

The development of small molecule inhibitors targeting the bromodomains of BET proteins, such as JQ1 and its clinical derivatives like OTX015, has provided a novel therapeutic strategy for hematological malignancies.[6][11][12] These inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby suppressing the transcription of its target oncogenes.[2]

Quantitative Efficacy of BRD4 Inhibitors

The efficacy of BRD4 inhibitors has been demonstrated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the induction of apoptosis are key metrics for evaluating their potency.

| Cell Line | Disease Type | BET Inhibitor | IC50 (nM) | Apoptosis Induction | Reference |

| Kasumi-1 | AML | JQ1 | < 500 | Variable | [2] |

| Kasumi-1 | AML | OTX015 | 131 | Yes | [11] |

| MOLM13 | AML | JQ1 | < 500 | Variable | [2] |

| MOLM13 | AML | OTX015 | 160 | Yes | [13] |

| MV4-11 | AML | JQ1 | < 500 | Variable | [2] |

| MV4-11 | AML | OTX015 | 148 | Yes | [11] |

| OCI-AML3 | AML | OTX015 | 115 | Yes | [11] |

| HEL 92.1.7 | sAML | JQ1 | ~100-200 | Yes | [14] |

| SET-2 | sAML | JQ1 | ~100-200 | Yes | [14] |

| RS4;11 | ALL | OTX015 | 73 | Yes | [11] |

| JURKAT | ALL | OTX015 | 129 | Yes | [11] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays to evaluate the efficacy of BRD4 inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add the BRD4 inhibitor at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[17]

Protocol:

-

Cell Treatment: Treat cells with the BRD4 inhibitor for the desired time.

-

Cell Harvesting: Harvest the cells and wash them once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[18]

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[18]

-

PI Staining: Add a viability dye such as propidium iodide (PI) just before analysis.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as BRD4.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.[19]

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[20]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-700 bp using sonication or enzymatic digestion.[19]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

Visualizations

Signaling Pathways

Caption: BRD4-regulated signaling pathways in hematological malignancies.

Experimental Workflow: ChIP-Sequencing

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Conclusion

BRD4 represents a compelling therapeutic target in hematological malignancies due to its central role in driving the expression of key oncogenes. The development of potent and specific BET inhibitors has opened up new avenues for the treatment of these diseases. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel BRD4-targeting agents. Further research into combination therapies and mechanisms of resistance will be crucial for maximizing the clinical potential of this therapeutic strategy.

References

- 1. ashpublications.org [ashpublications.org]

- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]

- 9. BRD4 inhibition sensitizes aggressive non-Hodgkin lymphomas to PI3Kδ inhibitors by suppressing PI3K reactivation and c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

The Role of Bromodomain and Extra-Terminal Domain (BET) Proteins in Inflammation and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription in both physiological and pathological states. As epigenetic "readers," they recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This pivotal role in gene expression control has placed BET proteins at the nexus of numerous diseases, most notably cancer and chronic inflammatory conditions. Dysregulation of BET protein activity is a hallmark of various malignancies, where they drive the expression of key oncogenes like MYC, and in inflammatory disorders, where they promote the transcription of pro-inflammatory cytokines and chemokines. The development of small molecule inhibitors targeting the bromodomains of BET proteins has therefore become a highly promising therapeutic strategy, with numerous compounds advancing through preclinical and clinical development. This technical guide provides an in-depth overview of the core functions of BET proteins, their involvement in inflammatory and oncogenic signaling pathways, and the methodologies used to study their activity and inhibition.

The BET Protein Family: Structure and Function

The BET family is characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. Bromodomains are highly conserved protein modules, approximately 110 amino acids in length, that function as readers of acetylated lysine marks on histones and other proteins. This interaction is a key mechanism for tethering transcriptional regulators to chromatin.

-

BRD2 and BRD3: These proteins are broadly expressed and have been implicated in the regulation of cell cycle progression and metabolic gene networks.

-

BRD4: The most extensively studied member, BRD4, plays a crucial role in the transcriptional elongation of target genes by recruiting the positive transcription elongation factor b (P-TEFb) to promoter regions. This function is central to its role in driving the expression of oncogenes and pro-inflammatory genes.

-

BRDT: Its expression is restricted to the testes, where it is essential for spermatogenesis.

The binding of BET proteins to acetylated chromatin facilitates the assembly of transcriptional complexes, leading to the expression of target genes. This fundamental mechanism underscores their importance in a wide array of cellular processes.

BET Proteins in Cancer

The aberrant activity of BET proteins is a key driver in numerous hematological and solid tumors. They often regulate the expression of master transcription factors and oncogenes that are critical for tumor initiation and maintenance.

Driving Oncogene Expression

A primary mechanism by which BET proteins contribute to cancer is through the transcriptional control of key oncogenes. BRD4, in particular, is known to be enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic states.

-

MYC : Perhaps the most well-documented target of BRD4, the MYC oncogene is overexpressed in a wide range of cancers. BRD4 directly binds to the MYC promoter and enhancer regions, driving its transcription. Inhibition of BRD4 leads to a rapid downregulation of MYC expression, resulting in decreased cell proliferation and tumor growth.

-

BCL2 : In various lymphomas and leukemias, BRD4 regulates the expression of the anti-apoptotic protein BCL2, contributing to cancer cell survival.

-

FOSL1 : In triple-negative breast cancer, BRD4 has been shown to regulate the transcription of FOSL1, a component of the AP-1 transcription factor, which is critical for tumor cell proliferation and invasion.

Signaling Pathways in Cancer

The role of BET proteins in cancer is intertwined with several key signaling pathways. The following diagram illustrates the central role of BRD4 in driving oncogenic transcription.

BET Proteins in Inflammation

Chronic inflammation is a key component of many diseases, including autoimmune disorders and cancer. BET proteins, particularly BRD4, are critical regulators of the inflammatory response by controlling the expression of pro-inflammatory genes.

Regulation of Inflammatory Gene Expression

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon activation by various stimuli (e.g., lipopolysaccharide [LPS], TNF-α), NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes. BRD4 has been shown to be a critical co-activator for NF-κB.

-

Cytokines and Chemokines: BRD4 is recruited to the promoters of genes encoding key inflammatory mediators such as IL6, TNF, and CCL2. Inhibition of BRD4 significantly reduces the production of these molecules in response to inflammatory stimuli.

-

NLRP3 Inflammasome: Recent studies have shown that BRD4 can also regulate the expression of components of the NLRP3 inflammasome, a key player in innate immunity.

Signaling Pathways in Inflammation

The following diagram illustrates the role of BRD4 in the NF-κB signaling pathway, a central axis in the inflammatory response.

Therapeutic Inhibition of BET Proteins

The development of small molecule inhibitors that competitively bind to the bromodomains of BET proteins has provided a powerful tool for both studying their function and for therapeutic intervention. JQ1 was one of the first potent and specific BET inhibitors developed and has been instrumental in elucidating the role of BET proteins in disease. Since then, a multitude of BET inhibitors have entered clinical trials for a variety of cancers and inflammatory conditions.

Quantitative Data on BET Inhibitor Activity

The following tables summarize key quantitative data for representative BET inhibitors in preclinical models of cancer and inflammation.

Table 1: In Vitro Activity of BET Inhibitors in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | Assay | IC50 / EC50 | Target Gene(s) |

| JQ1 | Nut Midline Carcinoma | C4-2 | Cell Viability | ~50 nM | MYC |

| OTX015 | Acute Myeloid Leukemia | MOLM-13 | Cell Proliferation | 27 nM | MYC, BCL2 |

| I-BET762 | Multiple Myeloma | MM.1S | Apoptosis | ~200 nM | MYC |

| ABBV-075 | Prostate Cancer | 22Rv1 | Cell Viability | 6.7 nM | AR, MYC |

Table 2: In Vivo Efficacy of BET Inhibitors in Animal Models

| Compound | Disease Model | Animal | Dosing | Outcome |

| JQ1 | Murine AML | Mouse | 50 mg/kg, IP, daily | Increased survival, reduced tumor burden |

| I-BET151 | LPS-induced Endotoxemia | Mouse | 30 mg/kg, PO | Reduced serum IL-6 levels by >80% |

| RVX-208 | Atherosclerosis | ApoE-/- Mouse | 150 mg/kg, PO, daily | Reduced aortic plaque size by ~50% |

| GSK525762 | Multiple Myeloma Xenograft | Mouse | 20 mg/kg, PO, daily | Significant tumor growth inhibition |

Key Experimental Protocols

The study of BET proteins and their inhibitors relies on a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-BRD4) is used to immunoprecipitate the protein-DNA complexes.

-

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify enriched binding sites (peaks).

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes following treatment with a BET inhibitor.

Methodology:

-

RNA Extraction: Total RNA is extracted from control and treated cells.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for qPCR with gene-specific primers (e.g., for MYC or IL6) and a fluorescent dye (e.g., SYBR Green) or probe.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, often normalized to a housekeeping gene.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of BET inhibitors on cancer cell growth.

Methodology:

-

Cell Seeding: Cells are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of the BET inhibitor.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, respectively.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

BET proteins are fundamental regulators of gene expression with profound implications for both cancer and inflammation. Their role as epigenetic readers that control the transcription of key oncogenes and pro-inflammatory genes has established them as high-value therapeutic targets. The development of potent and specific BET inhibitors has not only provided valuable tools for research but has also shown significant promise in clinical trials. Future research will likely focus on developing more selective inhibitors (e.g., targeting specific bromodomains or individual BET family members), understanding and overcoming mechanisms of resistance, and exploring combination therapies to enhance their efficacy in a wider range of diseases. The continued investigation of BET protein biology will undoubtedly uncover new therapeutic opportunities and deepen our understanding of transcriptional regulation in health and disease.

Methodological & Application

Application Notes: In Vivo Use of BET Bromodomain Inhibitors in Mouse Models

Introduction

Bromodomain and extra-terminal domain (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and other proteins, acting as scaffolds to recruit transcriptional machinery to promoters and enhancers.[2] BRD4, in particular, is known to be essential for the transcription of key oncogenes such as MYC.[2][3] Dysregulation of BET protein function is implicated in a variety of cancers and inflammatory diseases, making them attractive therapeutic targets.[1][4]

Small-molecule BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin.[5][6] This displacement leads to the downregulation of target gene expression, including critical cancer drivers, resulting in antitumor effects like cell cycle arrest, apoptosis, and reduced proliferation.[6] Several BET inhibitors, such as JQ1, OTX015 (MK-8628), I-BET762 (Molibresib), and CPI-0610 (Pelabresib), have demonstrated significant efficacy in a wide range of preclinical mouse models of both solid and hematological malignancies. However, dose-limiting toxicities, most commonly thrombocytopenia and gastrointestinal issues, are frequently observed, as BET proteins are also essential for normal tissue homeostasis.[3] Additionally, mechanisms of acquired resistance, such as the activation of compensatory signaling pathways like Wnt/β-catenin, have been identified.[7][8]

These notes provide a summary of the in vivo application and efficacy of key BET inhibitors in various mouse models, along with detailed experimental protocols to guide researchers in the field.

Summary of In Vivo Efficacy Data

The following tables summarize the quantitative data from various preclinical studies using BET inhibitors in mouse models.

Table 1: In Vivo Efficacy of JQ1

| Cancer Model | Mouse Strain | Dosage & Schedule | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Merkel Cell Carcinoma (MCC) | NSG | 50 mg/kg/day for 18-21 days | IP | Significantly attenuated xenograft tumor growth in c-Myc amplified models. | [9] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | - | 50 mg/kg/day for 21-28 days | - | Inhibited tumor growth by 40-62% compared to vehicle control in 5 PDX models. | [10] |

| Childhood Sarcoma | CB17SC scid-/- | 50 mg/kg/day for 3 weeks | - | Marked antitumor activity; suppressed VEGF-stimulated vascularization. | [11] |

| Thyroid Cancer | ThrbPV/PVKrasG12D | 50 mg/kg/day for 10 weeks | Oral Gavage | Inhibited growth and proliferation of thyroid tumors. | [12] |

| Neuroblastoma | TH-MYCN Transgenic | 25 mg/kg/day for 7 days | IP | Decreased tumor hypoxia and improved the therapeutic benefit of anti-PD-1. |[13] |

Table 2: In Vivo Efficacy of OTX015 (MK-8628)

| Cancer Model | Mouse Strain | Dosage & Schedule | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Pediatric Ependymoma | Nude CD1 nu/nu | - | Oral | Significantly improved survival in 2 out of 3 orthotopic models. | [14] |

| Glioblastoma (GBM) | - | - | Oral | Significantly increased survival in orthotopic U87MG xenografts; crosses the blood-brain barrier. | [15] |

| B-cell Lymphoma | - | - | - | Downregulated MYC and NFKB/TLR/JAK/STAT pathways in a DLBCL model. | [16] |

| Malignant Pleural Mesothelioma | - | - | - | Caused a significant delay in tumor growth in PDX models. |[17] |

Table 3: In Vivo Efficacy of I-BET762 (Molibresib)